molecular formula C18H15BrN2 B14318021 3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide CAS No. 111977-05-0

3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide

Cat. No.: B14318021
CAS No.: 111977-05-0
M. Wt: 339.2 g/mol
InChI Key: BUCQPYKEUXIVHW-UHFFFAOYSA-M
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Description

3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide is a chemical compound with a complex structure that includes a quinoline ring, a cyano group, and a bromide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide typically involves the reaction of 3-cyanoquinoline with 4-methylbenzyl bromide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters are carefully controlled to ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to remove impurities and obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as amines, hydroxyl groups, and thiols .

Scientific Research Applications

3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-1-methylquinolin-1-ium iodide
  • 4-Cyano-1-methylquinolin-1-ium iodide
  • 1-Ethyl-2,6-dimethylquinolin-1-ium iodide

Uniqueness

3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

111977-05-0

Molecular Formula

C18H15BrN2

Molecular Weight

339.2 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]quinolin-1-ium-3-carbonitrile;bromide

InChI

InChI=1S/C18H15N2.BrH/c1-14-6-8-15(9-7-14)12-20-13-16(11-19)10-17-4-2-3-5-18(17)20;/h2-10,13H,12H2,1H3;1H/q+1;/p-1

InChI Key

BUCQPYKEUXIVHW-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C[N+]2=CC(=CC3=CC=CC=C32)C#N.[Br-]

Origin of Product

United States

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